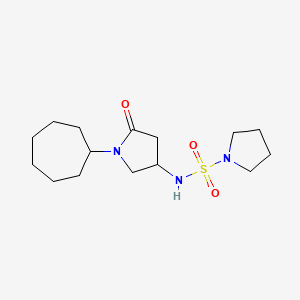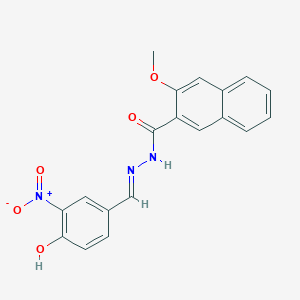![molecular formula C23H24FN3O3S B5982819 ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate](/img/structure/B5982819.png)
ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a combination of fluorophenyl, thiophene, pyrazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and piperidine rings, followed by the introduction of the fluorophenyl and thiophene groups. Common reagents used in these reactions include ethyl esters, fluorobenzyl bromide, thiophene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: This compound shares the pyrazole and ethyl ester moieties but lacks the fluorophenyl, thiophene, and piperidine groups.
Thiophene derivatives:
Fluorophenyl derivatives: These compounds are of interest due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.
The uniqueness of this compound lies in its combination of multiple functional groups, which can lead to a diverse range of chemical and biological activities.
特性
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methyl]-1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-2-30-22(29)23(13-16-6-3-4-7-18(16)24)9-5-10-27(15-23)21(28)20-12-19(25-26-20)17-8-11-31-14-17/h3-4,6-8,11-12,14H,2,5,9-10,13,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXLAQJMVDJKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC(=NN2)C3=CSC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-Dioxothiolan-3-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B5982741.png)

![N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B5982749.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5982756.png)
![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride](/img/structure/B5982764.png)

![3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol](/img/structure/B5982779.png)
![2-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5982785.png)

![3-[2-({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5982800.png)
![2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B5982805.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5982825.png)
![ETHYL 2-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5982829.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5982840.png)
